2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9667730
InChI: InChI=1S/C23H22ClFN4O3/c1-32-18-5-6-19(20(25)14-18)21-7-8-22(30)29(26-21)15-23(31)28-11-9-27(10-12-28)17-4-2-3-16(24)13-17/h2-8,13-14H,9-12,15H2,1H3
SMILES:
Molecular Formula: C23H22ClFN4O3
Molecular Weight: 456.9 g/mol

2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC9667730

Molecular Formula: C23H22ClFN4O3

Molecular Weight: 456.9 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one -

Specification

Molecular Formula C23H22ClFN4O3
Molecular Weight 456.9 g/mol
IUPAC Name 2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one
Standard InChI InChI=1S/C23H22ClFN4O3/c1-32-18-5-6-19(20(25)14-18)21-7-8-22(30)29(26-21)15-23(31)28-11-9-27(10-12-28)17-4-2-3-16(24)13-17/h2-8,13-14H,9-12,15H2,1H3
Standard InChI Key HEOSZQYIRUWLKR-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazin-3-one core substituted at the 2-position with a 2-oxoethyl group linked to a 4-(3-chlorophenyl)piperazine moiety. At the 6-position, a 2-fluoro-4-methoxyphenyl group is attached. This arrangement introduces multiple pharmacophoric elements, including halogenated aromatic rings and a piperazine scaffold, which are common in bioactive molecules .

Physicochemical Characteristics

Key properties are summarized below:

PropertyValue
Molecular FormulaC23_{23}H22_{22}ClFN4_4O3_3
Molecular Weight456.9 g/mol
IUPAC Name2-[2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one
logP~3.1 (estimated)
Hydrogen Bond Acceptors6
Polar Surface Area63.1 Ų
Canonical SMILESCOC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)F

The presence of fluorine and chlorine atoms enhances lipophilicity, potentially improving blood-brain barrier permeability, while the methoxy group contributes to metabolic stability.

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is typically synthesized through multi-step reactions:

  • Pyridazinone Core Formation: Cyclocondensation of dicarbonyl precursors with hydrazine derivatives.

  • Side-Chain Introduction: Alkylation or acylation reactions to attach the 2-oxoethyl-piperazine moiety.

  • Aryl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to install the 2-fluoro-4-methoxyphenyl group.

Analytical Validation

Structural confirmation relies on:

  • Mass Spectrometry (MS): Molecular ion peak at m/z 457.9 [M+H]+^+.

  • Nuclear Magnetic Resonance (NMR): Characteristic signals for the piperazine δ 2.5–3.5 ppm (m, 8H), pyridazinone δ 6.8–7.5 ppm (aromatic protons), and methoxy δ 3.8 ppm (s, 3H).

  • X-ray Crystallography: Limited data available, but analogous pyridazinones exhibit planar core structures with substituents in equatorial orientations .

Research Findings and Comparative Analysis

In Vivo Efficacy

A study on H3_3R antagonists reported dose-dependent arousal effects in rats, with ED50_{50} values of 3.2 mg/kg for wake promotion. The compound’s logP (~3.1) aligns with optimal CNS penetration, suggesting similar efficacy .

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